![molecular formula C6H10N4O B1277584 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide CAS No. 957513-91-6](/img/structure/B1277584.png)
4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
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Overview
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Synthesis Analysis
Pyrazoles can be obtained by numerous synthetic methods . A common method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The structure of a pyrazole consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For a similar compound, 4-Pyrazolecarboxylic acid, the molecular weight is 112.09, and it has a melting point of 282 °C .
Scientific Research Applications
Medicinal Chemistry
Amino-pyrazoles, including our compound of interest, have been extensively studied in medicinal chemistry . They are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They also target important areas for bacterial and virus infections .
Anticancer/Anti-inflammatory Compounds
Amino-pyrazoles have shown significant results as anticancer and anti-inflammatory compounds . For example, Pirtobrutinib, an amino-pyrazole-based compound, has recently been approved .
Antimicrobial Activity
Some pyrazole derivatives, including those containing an N-triazole scaffold and pyrazole-5-carboxylate, have demonstrated antimicrobial action against fungi and both gram-positive and gram-negative bacteria .
Industrial and Agricultural Applications
Pyrazole derivatives are used in various industrial and agricultural applications . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which include our compound of interest, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to effective antiviral therapeutics .
Biological Properties
This molecule has a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Safety and Hazards
Future Directions
Pyrazoles and their derivatives continue to be an active area of research due to their wide range of biological activities and their potential use in drug discovery . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and evaluate their therapeutic potential.
properties
IUPAC Name |
4-amino-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDNICZWXYAZHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424522 |
Source
|
Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957513-91-6 |
Source
|
Record name | 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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